molecular formula C22H17F2N5O2 B2902108 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1105201-11-3

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2902108
M. Wt: 421.408
InChI Key: AKMJUTSBWZMSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N5O2 and its molecular weight is 421.408. The purity is usually 95%.
BenchChem offers high-quality 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-fluoroaniline, which is then reacted with cyclopropyl isocyanate to form the second intermediate, 4-cyclopropyl-1-(4-fluorophenyl)semicarbazide. This intermediate is then reacted with 1H-pyrazolo[3,4-d]pyridazine-7,7-dioxide to form the final product.

Starting Materials
4-fluoroaniline, cyclopropyl isocyanate, 1H-pyrazolo[3,4-d]pyridazine-7,7-dioxide, 3-fluoroaniline, acetic anhydride, triethylamine, sodium bicarbonate, dichloromethane, ethanol, wate

Reaction
Step 1: Synthesis of 4-cyclopropyl-1-(4-fluorophenyl)semicarbazide, 4-fluoroaniline is dissolved in dichloromethane and cooled to 0°C. To this solution, cyclopropyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred at room temperature for 2 hours. The resulting precipitate is filtered and washed with ethanol to obtain 4-cyclopropyl-1-(4-fluorophenyl)semicarbazide., Step 2: Synthesis of 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide, 4-cyclopropyl-1-(4-fluorophenyl)semicarbazide is dissolved in ethanol and cooled to 0°C. To this solution, 1H-pyrazolo[3,4-d]pyridazine-7,7-dioxide, acetic anhydride, and triethylamine are added sequentially with stirring. The reaction mixture is then stirred at room temperature for 2 hours. The resulting precipitate is filtered and washed with water to obtain the crude product. The crude product is then dissolved in dichloromethane and cooled to 0°C. To this solution, 3-fluoroaniline and sodium bicarbonate are added sequentially with stirring. The reaction mixture is then stirred at room temperature for 2 hours. The resulting precipitate is filtered and washed with water to obtain the final product.

properties

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O2/c23-14-6-8-17(9-7-14)29-21-18(11-25-29)20(13-4-5-13)27-28(22(21)31)12-19(30)26-16-3-1-2-15(24)10-16/h1-3,6-11,13H,4-5,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMJUTSBWZMSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.